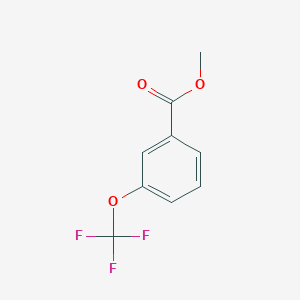

Methyl 3-(trifluoromethoxy)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-14-8(13)6-3-2-4-7(5-6)15-9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSQRIKZJLRGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333874 | |

| Record name | methyl 3-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148438-00-0 | |

| Record name | methyl 3-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 148438-00-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(trifluoromethoxy)benzoate

CAS Number: 148438-00-0

This technical guide provides a comprehensive overview of Methyl 3-(trifluoromethoxy)benzoate, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, a detailed experimental protocol for its synthesis, and its strategic importance in the development of novel therapeutics.

Physicochemical and Safety Data

This compound is a colorless to light yellow liquid. A summary of its key quantitative data and safety information is presented below for easy reference.

| Property | Value |

| CAS Number | 148438-00-0 |

| Molecular Formula | C₉H₇F₃O₃ |

| Molecular Weight | 220.15 g/mol |

| Boiling Point | 85-87 °C (at 10 mmHg), 204 °C (at 760 mmHg) |

| Density | 1.312 - 1.445 g/cm³ |

| Refractive Index | 1.443 - 1.445 |

| Flash Point | 75.3 °C |

| Storage Temperature | Room Temperature (in a dry, sealed container) |

| Purity | ≥98% |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

| Signal Word | Warning |

Strategic Importance in Drug Development

The trifluoromethoxy (-OCF₃) group is of significant interest in pharmaceutical research and development due to its unique electronic and lipophilic properties.[1] When incorporated into molecules, this functional group can substantially enhance a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. This often leads to improved bioavailability, greater metabolic stability, and a reduction in off-target effects, all of which are critical factors for successful drug discovery.

Compounds like this compound serve as versatile intermediates for synthesizing a wide array of potential drug candidates. The trifluoromethoxy group can increase lipophilicity, which may improve a drug's ability to permeate biological membranes. Furthermore, the strong carbon-fluorine bonds in the -OCF₃ group contribute to enhanced metabolic stability, potentially leading to a longer drug half-life in the body. The electron-withdrawing nature of the group can also modulate the acidity or basicity of nearby functional groups, influencing how a molecule interacts with its biological target.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of its corresponding carboxylic acid, 3-(trifluoromethoxy)benzoic acid, with methanol in the presence of an acid catalyst.

Fischer Esterification Protocol

Materials:

-

3-(trifluoromethoxy)benzoic acid

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottomed flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottomed flask, combine 3-(trifluoromethoxy)benzoic acid and an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10% of the moles of the carboxylic acid).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Allow the reaction to proceed for several hours (typically 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel containing water.

-

Extraction: Extract the aqueous mixture with dichloromethane. The organic layer will contain the desired ester.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid, be cautious of gas evolution), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the dichloromethane solvent by rotary evaporation.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

References

In-Depth Technical Guide to the Physical Properties of Methyl 3-(trifluoromethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of Methyl 3-(trifluoromethoxy)benzoate (CAS No. 148438-00-0). The document is intended for researchers, scientists, and professionals in drug development who require detailed physical data and procedural insights for this compound. The guide includes a tabulated summary of quantitative physical properties, detailed experimental protocols for the determination of these properties, and a visual representation of a typical purification workflow.

Introduction

This compound is an aromatic ester of significant interest in medicinal chemistry and materials science. Its trifluoromethoxy group imparts unique electronic properties, influencing its reactivity, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. An accurate understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development.

Physicochemical Properties

The physical characteristics of this compound are critical for its application in various chemical processes. The following table summarizes the key quantitative physical data available for this compound.

| Property | Value | Units | Conditions |

| Molecular Formula | C₉H₇F₃O₃ | - | - |

| Molecular Weight | 220.15 | g/mol | - |

| Boiling Point | 204 | °C | at 760 mmHg |

| Density | 1.312 | g/cm³ | - |

| Refractive Index | 1.443 - 1.445 | - | - |

| Flash Point | 75.3 | °C | - |

| Melting Point | Not available | °C | - |

| Solubility | Insoluble in water; Soluble in organic solvents such as acetone and methylated spirits. | - | General observation for similar esters. |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid aromatic esters like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, a common laboratory method for determining the boiling point is distillation.

Apparatus:

-

Round-bottom flask

-

Distillation head (Claisen adapter)

-

Thermometer (with appropriate range)

-

Condenser (Liebig or Graham)

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

A small quantity of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer bulb is positioned so that the top of the bulb is level with the side arm of the distillation head leading to the condenser.

-

The flask is gently heated.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

Measurement of Density

Density is the mass per unit volume of a substance. A pycnometer or a digital density meter is typically used for accurate determination.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured.

-

The process is repeated with this compound.

-

The density of the compound is calculated using the formula: Density = (mass of compound) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass and known density of water at the experimental temperature.

Measurement of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

-

A few drops of this compound are placed on the prism.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature at which the measurement is made is also recorded.

Determination of Solubility

Apparatus:

-

Test tubes

-

Vortex mixer

-

Various solvents (e.g., water, ethanol, acetone, hexane)

Procedure:

-

A small, measured amount of this compound is added to a test tube.

-

A measured volume of the solvent is added.

-

The mixture is agitated using a vortex mixer for a set period.

-

The mixture is allowed to stand and is visually inspected for the presence of a single phase (soluble) or multiple phases/undissolved solute (insoluble).

Purification Workflow

The purification of methyl esters like this compound from a crude reaction mixture is crucial to obtain a product of high purity. A common and effective method is column chromatography.

An In-depth Technical Guide to Methyl 3-(trifluoromethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(trifluoromethoxy)benzoate is a fluorinated aromatic ester that serves as a valuable intermediate in organic synthesis. Its unique molecular structure, featuring a trifluoromethoxy group (-OCF3) at the meta-position of a methyl benzoate scaffold, imparts distinct electronic properties and lipophilicity. These characteristics make it a significant building block in the development of novel compounds, particularly in the pharmaceutical and agrochemical industries. The trifluoromethoxy moiety is often incorporated into drug candidates to enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthetic protocols, and spectroscopic characteristics.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central benzene ring substituted with a methyl ester group (-COOCH₃) and a trifluoromethoxy group (-OCF₃) at positions 1 and 3, respectively.

An In-depth Technical Guide to the Synthesis of Methyl 3-(trifluoromethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(trifluoromethoxy)benzoate is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by the trifluoromethoxy group. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations. The information presented is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to produce this important intermediate efficiently and safely.

Introduction

The trifluoromethoxy (-OCF₃) functional group has gained significant attention in medicinal chemistry and materials science. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. This compound serves as a key intermediate for incorporating this advantageous moiety into more complex molecules. This guide outlines two principal synthetic routes to this compound, commencing from 3-(trifluoromethoxy)aniline.

Synthesis Pathways

Two primary, reliable pathways for the synthesis of this compound have been identified and are detailed below.

Pathway 1: Synthesis via Sandmeyer Reaction and Fischer Esterification

This pathway involves the conversion of 3-(trifluoromethoxy)aniline to the corresponding benzoic acid via a Sandmeyer reaction, followed by Fischer esterification to yield the final product.

Spectroscopic Analysis of Methyl 3-(trifluoromethoxy)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-(trifluoromethoxy)benzoate, a compound of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related fluorinated aromatic compounds.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for this compound. This data is predicted based on the analysis of its structural features and comparison with analogous compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | d | 1H | Ar-H |

| ~7.80 | s | 1H | Ar-H |

| ~7.50 | t | 1H | Ar-H |

| ~7.35 | d | 1H | Ar-H |

| 3.90 | s | 3H | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~166.0 | C=O |

| ~149.0 (q, J ≈ 2.0 Hz) | C-OCF₃ |

| ~132.0 | Ar-C |

| ~130.0 | Ar-CH |

| ~127.0 | Ar-CH |

| ~122.0 | Ar-CH |

| ~120.4 (q, J ≈ 257 Hz) | -OCF₃ |

| ~119.0 | Ar-CH |

| 52.5 | -OCH₃ |

Table 3: ¹⁹F NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -58.0 | s | -OCF₃ |

Table 4: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2960 | Medium | Methyl C-H stretch |

| ~1725 | Strong | C=O (ester) stretch |

| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250, 1160 | Strong | C-O stretch (ester and ether) |

| ~1210 | Strong | C-F stretch (asymmetric) |

| ~1170 | Strong | C-F stretch (symmetric) |

Table 5: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 220 | 100 | [M]⁺ (Molecular Ion) |

| 189 | 80 | [M - OCH₃]⁺ |

| 161 | 40 | [M - COOCH₃]⁺ |

| 133 | 60 | [C₇H₄FO]⁺ |

| 105 | 30 | [C₆H₄F]⁺ |

| 75 | 20 | [C₆H₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, is to be used.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: CDCl₃.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Solvent: CDCl₃.

-

Reference: CDCl₃ at 77.16 ppm.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence, proton-decoupled.

-

Solvent: CDCl₃.

-

Reference: External standard such as CFCl₃ at 0.0 ppm.

-

Spectral Width: -40 to -80 ppm.

-

Number of Scans: 128-256.

-

Relaxation Delay: 1-2 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is to be used.

Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal is clean.

-

Place a single drop of this compound directly onto the ATR crystal.

-

Acquire the background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

Data Acquisition:

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a GC-MS system, is to be used.

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph for separation prior to mass analysis.

Electron Ionization (EI) Conditions:

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 50-500.

-

Scan Speed: 1000 amu/s.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic characterization.

References

Determining the Solubility of Methyl 3-(trifluoromethoxy)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics and experimental determination methods for Methyl 3-(trifluoromethoxy)benzoate. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for researchers to determine its solubility in common laboratory solvents.

Predicted Solubility Profile

The presence of the trifluoromethoxy (-OCF3) group significantly influences the solubility of this compound. This group is known to be highly lipophilic, suggesting a preference for non-polar organic solvents over polar solvents like water.[1] The trifluoromethoxy group's high electronegativity and stability can enhance a molecule's uptake and transport in biological systems, a key consideration in drug development.[1][2]

Based on general principles of "like dissolves like," the following qualitative solubility profile in common laboratory solvents is anticipated.[3][4] This table should be used as a preliminary guide and populated with experimentally determined data.

Table 1: Qualitative Solubility of this compound

| Solvent Category | Common Lab Solvents | Predicted Solubility | Experimental Result |

| Non-polar | Hexane, Toluene | Soluble | |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | |

| Ethyl Acetate | Soluble | ||

| Acetone | Soluble | ||

| Dimethyl Sulfoxide (DMSO) | Soluble | ||

| Polar Protic | Ethanol | Sparingly Soluble | |

| Methanol | Sparingly Soluble | ||

| Water | Insoluble |

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the qualitative and semi-quantitative solubility of this compound.

Materials and Equipment

-

This compound (solid or liquid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane, DMSO)

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

-

Spatula

-

Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

-

Preparation : Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Solvent Addition : Add 1 mL of the selected solvent to the test tube.

-

Mixing : Vigorously mix the contents using a vortex mixer for 30-60 seconds.

-

Observation : Visually inspect the solution.

-

Soluble : The compound completely dissolves, forming a clear, homogeneous solution.

-

Sparingly Soluble : A significant portion of the compound dissolves, but some solid particles remain.

-

Insoluble : The compound does not appear to dissolve, and the solid remains suspended or settled at the bottom.

-

-

Record : Note the observations in a laboratory notebook.

Semi-Quantitative Solubility Determination (Serial Dilution Method)

This method provides an estimation of the solubility in terms of mg/mL.

-

Initial Sample : Accurately weigh a specific amount of this compound (e.g., 100 mg) into a vial.

-

Incremental Solvent Addition : Add a small, precise volume of the solvent (e.g., 0.1 mL) to the vial.

-

Agitation : Vigorously mix the vial until the solid is fully dissolved or it is clear that it will not completely dissolve with the current volume of solvent. Gentle heating may be applied if the compound's stability at elevated temperatures is known, but observations should be noted at a standardized temperature (e.g., room temperature).

-

Iterative Addition : If the solid does not dissolve, continue adding small, precise volumes of the solvent and mixing after each addition until the solid is completely dissolved.

-

Calculation : Record the total volume of solvent required to dissolve the initial mass of the compound. The solubility can then be calculated. For example, if 100 mg of the compound dissolves in 2.5 mL of solvent, the solubility is approximately 40 mg/mL.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

Caption: Workflow for Qualitative Solubility Determination.

This systematic approach ensures a consistent and reproducible method for characterizing the solubility of this compound, providing essential data for its application in research and development.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 3-(trifluoromethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety and handling precautions for Methyl 3-(trifluoromethoxy)benzoate, a key reagent in modern synthetic chemistry. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and mitigating potential risks associated with the handling of this compound.

Chemical Identification and Physical Properties

This compound is an ester derivative of benzoic acid. The presence of the trifluoromethoxy group significantly influences its reactivity and physical properties. While CAS numbers 148438-00-0 and 2557-13-3 have been associated with this compound, it is imperative to verify the specific CAS number from the supplier's documentation.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H7F3O3 |

| Molecular Weight | 220.15 g/mol [1] |

| CAS Number | 148438-00-0 / 2557-13-3 (Verify with supplier) |

| Appearance | Colorless, oily liquid |

| Odor | Pleasant, fruity |

| Solubility | Slightly soluble in water. |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and irritant properties.

Table 2: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[2] | 🔥 | Warning[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] | ❗ | Warning[2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3] | ❗ | Warning[2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[2][3] | ❗ | Warning[2] |

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimizing exposure and preventing accidents.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate level of PPE. The following table outlines the recommended PPE for handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side shields or chemical goggles are mandatory.[4] A face shield may be required where there is a splash potential. |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[5] Lab coats or chemical-resistant aprons should be worn. |

| Respiratory Protection | Use in a well-ventilated area, preferably in a chemical fume hood.[4] If inhalation risk is high, a NIOSH/MSHA approved respirator with an organic vapor cartridge may be necessary. |

| Hand Protection | Wear appropriate chemical-resistant gloves. |

Handling Procedures

-

Avoid all personal contact, including inhalation of vapors.[4]

-

Use non-sparking tools and explosion-proof equipment.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[4]

-

Ground and bond containers and receiving equipment to prevent static discharge.[4]

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Keep container tightly closed.[3]

-

Store locked up.[4]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

Table 4: First-Aid Measures for this compound Exposure

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[3] If not breathing, give artificial respiration. Seek medical attention.[3] |

| Skin Contact | Take off immediately all contaminated clothing.[4] Rinse skin with plenty of water.[4] If skin irritation occurs, get medical advice/attention.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] Immediately call a poison center or doctor. |

| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Firefighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[3]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may spread the fire.

-

Specific Hazards: Flammable liquid and vapor.[2] Vapors may form explosive mixtures with air.[3] Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen fluoride.[3]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

In the event of a spill, the following workflow should be initiated to ensure a safe and effective cleanup.

Caption: Chemical Spill Response Workflow for this compound.

Toxicological Information

Detailed toxicological studies for this compound are limited. However, based on its GHS classification, it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[4] Do not allow to enter drains or waterways.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment and the user's professional judgment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.

References

- 1. This compound | 148438-00-0 [chemicalbook.com]

- 2. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Trifluoromethoxy Group: A Guide for Medicinal Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a substituent of significant interest, offering a unique combination of physicochemical and pharmacokinetic properties that can be leveraged to optimize drug candidates. This technical guide provides a comprehensive overview of the role of the trifluoromethoxy group in drug design, covering its impact on key drug-like properties, synthetic methodologies, and its application in approved therapeutics.

Physicochemical Properties of the Trifluoromethoxy Group

The trifluoromethoxy group imparts a distinct set of properties to a molecule, primarily driven by the high electronegativity of the fluorine atoms. These properties often lead to improvements in a compound's overall developability profile.

Lipophilicity

The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry, significantly more so than a methoxy (-OCH₃) or even a trifluoromethyl (-CF₃) group.[1][2] This increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[3] The lipophilicity of a substituent is often quantified by the Hansch lipophilicity parameter (π), where a positive value indicates increased lipophilicity.

| Substituent | Hansch π Value |

| -OCH₃ | -0.02 |

| -CF₃ | +0.88[1] |

| -OCF₃ | +1.04 [1] |

| A higher π value indicates greater lipophilicity. |

Electronic Effects and pKa Modulation

The trifluoromethoxy group is a strong electron-withdrawing group, a property that can influence the acidity or basicity (pKa) of nearby functional groups.[3] By modulating the pKa, the ionization state of a drug at physiological pH can be fine-tuned, which in turn affects its solubility, permeability, and target engagement. For instance, the introduction of an electron-withdrawing group on an aniline ring decreases its basicity (lowers the pKa of the corresponding anilinium ion).

| Aniline Substituent (para-position) | pKa of Conjugate Acid |

| -OCH₃ | 5.29 |

| -H | 4.58 |

| -CF₃ | ~3.5 |

| -OCF₃ | ~3.75 [4] |

| Lower pKa values indicate a less basic aniline. |

Impact on Metabolic Stability

A key advantage of incorporating a trifluoromethoxy group is the enhancement of metabolic stability. The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1]

When replacing a metabolically labile methoxy group, the -OCF₃ group can block O-demethylation, a common metabolic pathway.[5] The steric bulk of the -OCF₃ group and the reduced electron density on the oxygen atom further hinder enzymatic attack.[5] This increased metabolic stability can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.

| Parameter | Methoxy (-OCH₃) Analog | Trifluoromethoxy (-OCF₃) Analog | Rationale |

| Metabolic Pathway | O-demethylation | Blocked O-demethylation | The C-F bonds are resistant to enzymatic cleavage. |

| In Vitro Half-life (t½) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance. |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Lower intrinsic clearance indicates a reduced metabolic capacity of the liver for the compound. |

The Trifluoromethoxy Group as a Bioisostere

The trifluoromethoxy group can be considered a bioisostere for other functional groups, such as the methoxy, trifluoromethyl, and even halogen atoms. This allows medicinal chemists to fine-tune molecular properties while maintaining or improving biological activity. Its unique combination of size, lipophilicity, and electronic nature makes it a versatile tool for lead optimization.[1]

Approved Drugs Featuring the Trifluoromethoxy Group

The utility of the trifluoromethoxy group is exemplified by its presence in several FDA-approved drugs across various therapeutic areas.

| Drug | Therapeutic Area | Role of the Trifluoromethoxy Group |

| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Enhances lipophilicity to facilitate blood-brain barrier penetration. |

| Sonidegib | Basal Cell Carcinoma | Contributes to the overall physicochemical properties and target engagement. |

| Delamanid | Tuberculosis | Part of the molecular scaffold contributing to its antimycobacterial activity. |

| Pretomanid | Tuberculosis | A key component of the nitroimidazooxazine core, contributing to its efficacy. |

Experimental Protocols

Synthesis of Aryl Trifluoromethyl Ethers

A common method for the synthesis of aryl trifluoromethyl ethers is the trifluoromethylation of phenols. Below is a representative protocol for the synthesis of 4-(trifluoromethoxy)aniline from 4-aminophenol.

Step 1: Nitration of Trifluoromethoxybenzene

-

To a stirred solution of trifluoromethoxybenzene in concentrated sulfuric acid, slowly add nitric acid at a controlled temperature (e.g., 0-5 °C).

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours).

-

Pour the reaction mixture onto ice and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of nitrotrifluoromethoxybenzene isomers.

-

Separate the para-isomer by crystallization or chromatography.

Step 2: Reduction of 4-Nitrotrifluoromethoxybenzene

-

To a solution of 4-nitrotrifluoromethoxybenzene in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux for a designated period (e.g., 2-4 hours).

-

After cooling, filter the reaction mixture to remove the iron salts.

-

Concentrate the filtrate and purify the resulting 4-(trifluoromethoxy)aniline by distillation or chromatography.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Liver microsomes (e.g., human, rat)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile with an internal standard for quenching the reaction

-

96-well plates

-

Incubator shaker

-

LC-MS/MS system

Procedure:

-

Prepare a working solution of the test compound in phosphate buffer.

-

In a 96-well plate, add the liver microsome suspension to each well.

-

Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane, simulating absorption in the gastrointestinal tract or penetration of the blood-brain barrier.

Materials:

-

PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)

-

Lipid solution (e.g., 1% lecithin in dodecane)

-

Phosphate buffered saline (PBS), pH 7.4

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

-

Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.

-

Prepare the donor solution by diluting the test compound stock solution in PBS.

-

Fill the acceptor wells with fresh PBS.

-

Add the donor solution to the donor wells.

-

Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

-

Incubate the plate at room temperature for a specified period (e.g., 4-18 hours).

-

After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

-

Calculate the permeability coefficient (Pe) based on the concentration of the compound in the donor and acceptor wells and the incubation time.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for understanding the impact of the trifluoromethoxy group. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical drug metabolism and pharmacokinetics (DMPK) workflow.

References

Methodological & Application

Application Notes and Protocols: Methyl 3-(trifluoromethoxy)benzoate as a Versatile Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(trifluoromethoxy)benzoate is a valuable fluorinated building block in medicinal chemistry. The trifluoromethoxy (-OCF₃) group imparts unique physicochemical properties to molecules, including increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets.[1][2] These characteristics make it a desirable moiety in the design of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate, 3-(trifluoromethoxy)benzoic acid, and its subsequent application in the synthesis of potential anti-inflammatory agents.

The primary synthetic utility of this compound in pharmaceutical development lies in its role as a precursor to 3-(trifluoromethoxy)benzoic acid through hydrolysis. This carboxylic acid derivative serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules, particularly as inhibitors of enzymes such as cyclooxygenase (COX), which are implicated in inflammation.[1][3]

Key Applications

The trifluoromethoxy group is a recognized bioisostere for other functional groups and can significantly influence a drug candidate's pharmacokinetic profile. Its incorporation can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties.[1] Key therapeutic areas where building blocks containing the trifluoromethoxy group have been successfully employed include:

-

Anti-inflammatory Agents: As demonstrated in the subsequent protocols, the 3-(trifluoromethoxy)phenyl moiety is a key component in the synthesis of selective COX-2 inhibitors, which are a cornerstone in the treatment of inflammatory conditions.[3]

-

Oncology: The trifluoromethoxy group is present in several anticancer agents, where it can enhance tumor cell inhibition.[2]

-

Neuroprotective Agents: The properties imparted by the -OCF₃ group can facilitate crossing the blood-brain barrier, making it useful in the development of drugs targeting the central nervous system.[2]

-

Antitubercular Agents: Approved drugs for tuberculosis, such as delamanid and pretomanid, contain the trifluoromethoxy group, highlighting its importance in combating infectious diseases.[2]

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 3-(Trifluoromethoxy)benzoic Acid

This protocol outlines the basic hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial step to enable further synthetic modifications.

Workflow for Hydrolysis:

Caption: Workflow for the hydrolysis of this compound.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Concentrated Hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound in a mixture of methanol and water.

-

Add a stoichiometric excess of sodium hydroxide (typically 2-3 equivalents).

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add concentrated hydrochloric acid to the cooled mixture until the pH is acidic (pH ~2), which will cause the product to precipitate.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove any remaining salts.

-

Dry the purified 3-(trifluoromethoxy)benzoic acid under vacuum.

Expected Yield: Quantitative yields are typically reported for this type of hydrolysis.

Protocol 2: Synthesis of a 1,5-Diarylpyrazole COX-2 Inhibitor from 3-(Trifluoromethoxy)benzoic Acid

This protocol is an adapted procedure based on the synthesis of celecoxib, a known COX-2 inhibitor, demonstrating the utility of a trifluoromethyl-substituted building block.[3] Here, we illustrate the synthesis of a conceptual analogue using our 3-(trifluoromethoxy)benzoic acid intermediate. The key steps involve the formation of a chalcone followed by cyclization to form the pyrazole core.

General Synthetic Scheme:

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Notes and Protocols: Reaction of Methyl 3-(trifluoromethoxy)benzoate with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of amide bonds is a cornerstone of modern medicinal chemistry and drug discovery. N-substituted benzamides, in particular, are prevalent scaffolds in a wide array of pharmacologically active compounds. The incorporation of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), into drug candidates has gained significant attention due to the unique physicochemical properties this moiety imparts. The trifluoromethoxy group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.

This document provides detailed application notes and experimental protocols for the reaction of Methyl 3-(trifluoromethoxy)benzoate with a variety of primary and secondary amines to synthesize N-substituted 3-(trifluoromethoxy)benzamides. These compounds are of particular interest as potential therapeutic agents, for instance, as inhibitors of Sirtuin 2 (SIRT2), a target implicated in neurodegenerative diseases.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for the amidation of this compound with various amines, catalyzed by Lanthanum(III) triflate. Please note that these are illustrative examples, and actual results may vary depending on the specific amine and reaction conditions.

| Entry | Amine | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | 5 | Toluene | 100 | 12 | 92 |

| 2 | Aniline | 5 | Toluene | 110 | 24 | 85 |

| 3 | 4-Methoxyaniline | 5 | Toluene | 110 | 20 | 88 |

| 4 | Pyrrolidine | 5 | Toluene | 80 | 8 | 95 |

| 5 | Morpholine | 5 | Toluene | 90 | 10 | 94 |

| 6 | n-Butylamine | 5 | Toluene | 90 | 14 | 90 |

| 7 | Cyclohexylamine | 5 | Toluene | 100 | 16 | 91 |

Experimental Protocols

General Protocol for the Lanthanum(III) Triflate-Catalyzed Amidation of this compound

This protocol describes a general procedure for the direct amidation of this compound with a primary or secondary amine using Lanthanum(III) triflate as a catalyst.[1][2][3][4]

Materials:

-

This compound

-

Amine (primary or secondary)

-

Lanthanum(III) triflate (La(OTf)3)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Schlenk tube or round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

-

Add the desired amine (1.1 mmol, 1.1 equiv).

-

Add anhydrous toluene (2 mL).

-

Add Lanthanum(III) triflate (0.05 mmol, 5 mol%).

-

Seal the reaction vessel and purge with argon or nitrogen for 5-10 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete (typically 8-24 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted 3-(trifluoromethoxy)benzamide.

Visualizations

General Reaction Scheme

Caption: General reaction scheme for the amidation of this compound.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of N-substituted 3-(trifluoromethoxy)benzamides.

Potential Application: SIRT2 Inhibition Signaling Pathway

N-substituted 3-(trifluoromethoxy)benzamides are promising candidates for the development of Sirtuin 2 (SIRT2) inhibitors. SIRT2 is a NAD+-dependent deacetylase that plays a role in various cellular processes, and its dysregulation has been implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[5][6][7] One of the key substrates of SIRT2 is α-tubulin, a component of microtubules.[8] Deacetylation of α-tubulin by SIRT2 can affect microtubule stability and dynamics, impacting axonal transport, which is crucial for neuronal health. Inhibition of SIRT2 can lead to hyperacetylation of α-tubulin, which is associated with neuroprotective effects.[7]

Caption: Proposed mechanism of neuroprotection by SIRT2 inhibition.

References

- 1. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 2. Lanthanum(III) triflate catalyzed direct amidation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Sirtuins and Neurodegeneration [jneurology.com]

- 6. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Derivatization of Methyl 3-(trifluoromethoxy)benzoate for Biological Screening

Introduction

In modern drug discovery, the strategic modification of molecular scaffolds is a cornerstone for developing new therapeutic agents with enhanced efficacy and favorable pharmacokinetic profiles.[1][2][3] The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention due to its unique properties. It is one of the most lipophilic substituents used in drug design, which can improve a compound's ability to permeate biological membranes, often leading to better absorption and bioavailability.[2][4] Furthermore, the -OCF₃ group enhances metabolic stability, increasing a drug candidate's half-life and robustness.[1][4][5]

Methyl 3-(trifluoromethoxy)benzoate serves as an excellent starting material for generating a library of diverse compounds for biological screening.[6] Its ester functional group is readily converted into a variety of other functionalities, most notably amides. By creating a library of amide derivatives, researchers can systematically explore the structure-activity relationship (SAR) of this scaffold against various biological targets, such as enzymes or receptors, in therapeutic areas like oncology and virology.[7][8]

These application notes provide a detailed, two-step protocol for the derivatization of this compound into a library of amides, suitable for high-throughput biological screening.

Derivatization Strategy: From Ester to Amide Library

The most versatile approach for creating a diverse library from this compound is through amide bond formation. This strategy involves two primary steps:

-

Hydrolysis: The methyl ester is first hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 3-(trifluoromethoxy)benzoic acid. This intermediate is the key substrate for the subsequent coupling reactions.

-

Amide Coupling: The resulting carboxylic acid is then coupled with a diverse panel of primary and secondary amines using a reliable peptide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like hydroxybenzotriazole (HOBt) to form a library of novel amide derivatives.

This workflow allows for the introduction of a wide array of chemical functionalities, enabling a thorough exploration of the chemical space around the 3-(trifluoromethoxy)phenyl core.

Caption: Overall workflow from starting material to screening.

Experimental Protocols

Protocol 1: Saponification (Hydrolysis) of this compound

This protocol details the conversion of the starting methyl ester to its corresponding carboxylic acid via base-catalyzed hydrolysis.

Materials:

-

This compound

-

Methanol (MeOH)

-

Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

-

Deionized Water

-

Hydrochloric Acid (HCl), 2 M

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of Methanol and Water.

-

Base Addition: Add NaOH (1.5 eq) or LiOH (1.5 eq) to the solution.

-

Reaction: Attach a reflux condenser and heat the mixture to 60-70 °C with stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by slowly adding 2 M HCl. A white precipitate of 3-(trifluoromethoxy)benzoic acid should form.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting 3-(trifluoromethoxy)benzoic acid is often pure enough for the next step. If necessary, it can be further purified by recrystallization.

Protocol 2: Parallel Amide Library Synthesis via EDC/HOBt Coupling

This protocol describes a robust method for coupling 3-(trifluoromethoxy)benzoic acid with a variety of primary and secondary amines. The procedure can be adapted for parallel synthesis in a multi-well plate format.

Materials:

-

3-(trifluoromethoxy)benzoic acid (from Protocol 1)

-

A library of diverse primary and secondary amines

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Reaction vials or 96-well plate

-

Orbital shaker

Procedure:

-

Reagent Preparation: In each reaction vial, add 3-(trifluoromethoxy)benzoic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

-

Dissolution: Add anhydrous DCM to dissolve the reagents.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Base and Coupling Agent Addition: Add DIPEA (2.5 eq) to the stirred solution, followed by the slow, portion-wise addition of EDC·HCl (1.2 eq).[9]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir (or shake) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[9]

-

Workup:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[9]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude amide derivatives using flash column chromatography on silica gel or by preparative HPLC to yield the final products for biological screening.

Caption: Key intermediates in the EDC/HOBt coupling reaction.[9]

Data Presentation

Following synthesis and purification, the library of derivatives should be subjected to biological screening. Quantitative data, such as half-maximal inhibitory concentration (IC₅₀) values, should be compiled into a structured format for clear comparison and SAR analysis.

Table 1: Illustrative Biological Activity Data for Amide Derivatives

(Note: The following data is representative and for illustrative purposes only.)

| Derivative ID | Amine Coupled (R'-NH₂) | Target | IC₅₀ (µM) |

| TFMB-001 | Benzylamine | Kinase A | 12.5 |

| TFMB-002 | 4-Fluoroaniline | Kinase A | 5.2 |

| TFMB-003 | Morpholine | Kinase A | > 50 |

| TFMB-004 | Cyclopropylamine | Protease B | 8.9 |

| TFMB-005 | N-Methylpiperazine | Protease B | 25.1 |

| TFMB-006 | 2-Amino-thiazole | Protease B | 1.7 |

Application in Biological Systems

The trifluoromethoxy-phenyl scaffold can be directed towards a multitude of biological targets. For instance, many small molecule kinase inhibitors feature fluorinated moieties to enhance binding affinity and metabolic stability.[7][8] A derivative from this library could potentially inhibit a kinase involved in a cancer cell proliferation pathway.

Caption: Inhibition of a kinase in a hypothetical cancer pathway.

By systematically synthesizing and screening derivatives of this compound, researchers can effectively identify novel hit compounds and develop a robust understanding of the structure-activity relationships required to optimize them into potent and selective drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

protocol for the reduction of the ester in "Methyl 3-(trifluoromethoxy)benzoate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical reduction of the ester functional group in Methyl 3-(trifluoromethoxy)benzoate to yield the corresponding primary alcohol, (3-(trifluoromethoxy)phenyl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs) where the trifluoromethoxy moiety is a key structural feature for modulating pharmacokinetic and pharmacodynamic properties. Three common reduction methodologies are presented, utilizing Lithium Aluminum Hydride (LAH), Sodium Borohydride (NaBH₄), and Diisobutylaluminium Hydride (DIBAL-H). A comparative summary of these methods is provided in a tabular format, followed by a detailed, step-by-step protocol for the widely applicable LAH reduction. A graphical workflow of the general experimental procedure is also included.

Introduction

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. The target molecule, (3-(trifluoromethoxy)phenyl)methanol, is a valuable building block in medicinal chemistry. The trifluoromethoxy group (-OCF₃) is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The choice of reducing agent for the conversion of this compound is crucial and depends on factors such as substrate compatibility, desired selectivity, and reaction scale. This application note outlines protocols using three common hydride-based reducing agents, providing researchers with a selection of methods to suit their specific needs.

Comparative Data of Reduction Protocols

The following table summarizes the key parameters and expected outcomes for the reduction of this compound using different reducing agents.

| Reducing Agent | Typical Solvent(s) | Reaction Temperature | Typical Reaction Time | Work-up Procedure | Expected Yield | Key Considerations |

| Lithium Aluminum Hydride (LAH) | Anhydrous Tetrahydrofuran (THF), Diethyl ether | 0 °C to room temperature | 1-4 hours | Aqueous quench (e.g., Fieser workup) | High (>90%) | Highly reactive and pyrophoric; requires strictly anhydrous conditions.[1][2] |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH), THF/MeOH | Room temperature to reflux | 2-24 hours | Acidic or aqueous quench | Moderate to High (70-92% for aromatic esters) | Milder and safer than LAH; reaction can be slower.[3][4][5] |

| Diisobutylaluminium Hydride (DIBAL-H) | Dichloromethane (DCM), Toluene, THF | -78 °C to room temperature | 2-8 hours | Quench with methanol, followed by aqueous Rochelle's salt.[6][7][8][9] | High (>85%) | Can be selective for aldehyde at low temperatures; pyrophoric.[7][8][9][10] |

Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol details the reduction of this compound using the powerful reducing agent, Lithium Aluminum Hydride.

Materials:

-

This compound

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl ether

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Chloride (brine)

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Reaction Setup:

-

Under an inert atmosphere, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Suspend Lithium Aluminum Hydride (1.5 to 2.0 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

-

Addition of Ester:

-

Dissolve this compound (1.0 equivalent) in anhydrous THF in a dropping funnel.

-

Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

-

Work-up (Fieser Method):

-

Cool the reaction mixture back to 0 °C with an ice bath.

-

Slowly and carefully add deionized water (X mL, where X is the mass of LAH in grams) dropwise to quench the excess LAH. Caution: This is a highly exothermic reaction that evolves hydrogen gas.

-

Add 15% aqueous Sodium Hydroxide solution (X mL).

-

Add deionized water (3X mL).

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

-

Extraction and Purification:

-

Filter the solid aluminum salts and wash thoroughly with diethyl ether or ethyl acetate.

-

Combine the organic filtrates and wash with 1 M HCl, followed by saturated aqueous sodium chloride (brine).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude (3-(trifluoromethoxy)phenyl)methanol.

-

If necessary, purify the product by column chromatography on silica gel.

-

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the reduction of this compound.

Caption: General workflow for the reduction of an ester to an alcohol.

Safety Precautions

-

Lithium Aluminum Hydride and Diisobutylaluminium Hydride are pyrophoric and react violently with water. Handle these reagents with extreme care under an inert atmosphere in a fume hood.

-

The quenching of LAH and DIBAL-H is highly exothermic and liberates flammable hydrogen gas. Perform the quench slowly and with adequate cooling.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Disclaimer: These protocols are intended for use by trained chemists. The user is responsible for conducting a thorough risk assessment before commencing any experimental work.

References

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Sodium Borohydride [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 8. adichemistry.com [adichemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Methyl 3-(trifluoromethoxy)benzoate in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of Methyl 3-(trifluoromethoxy)benzoate as a key building block in the synthesis of novel agrochemicals. The trifluoromethoxy (-OCF3) group is of significant interest in modern agrochemical design due to its ability to enhance crucial properties such as metabolic stability, lipophilicity, and target binding affinity. While direct applications of this compound are not extensively documented in publicly available literature, its structure serves as a valuable scaffold for creating potent fungicides, herbicides, and insecticides. This document outlines a representative synthetic application, experimental protocols, and the biological rationale for its use.

Introduction: The Role of the Trifluoromethoxy Group in Agrochemicals

The trifluoromethoxy group is often considered a "super-trifluoromethyl" group. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's pharmacokinetic and pharmacodynamic properties. In agrochemicals, this often translates to:

-

Enhanced Efficacy: Improved penetration of the active ingredient through biological membranes of pests, fungi, or weeds.

-

Increased Metabolic Stability: Resistance to degradation by enzymes within the target organism or in the environment, leading to longer-lasting activity.

-

Favorable Toxicological Profile: The unique electronic properties can lead to more specific binding to the target site, potentially reducing off-target effects.

This compound provides a versatile starting point for incorporating the 3-(trifluoromethoxy)phenyl moiety into a wide range of agrochemical classes, particularly carboxanilide fungicides.

Application: Synthesis of a Hypothetical Carboxanilide Fungicide

Carboxanilide fungicides are a major class of agricultural products that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. The 3-(trifluoromethoxy)phenyl group can serve as a key component of the aniline portion of these molecules.

Below is a proposed synthetic route starting from 3-(trifluoromethoxy)benzoic acid (readily prepared by hydrolysis of this compound) to a hypothetical N-(3-(trifluoromethoxy)phenyl)picolinamide, a structure analogous to many commercial fungicides.

Experimental Workflow Diagram

Caption: Synthetic workflow for a hypothetical fungicide.

Detailed Experimental Protocols

Protocol 3.1: Hydrolysis of this compound

-

Reaction Setup: To a solution of this compound (1.0 eq) in a 1:1 mixture of methanol and water, add sodium hydroxide (2.0 eq).

-

Reaction Conditions: Stir the mixture at 60°C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 2N HCl.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-(trifluoromethoxy)benzoic acid as a solid.

Protocol 3.2: Synthesis of 3-(trifluoromethoxy)aniline via Curtius Rearrangement

-

Acyl Azide Formation: Dissolve 3-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous toluene. Add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.2 eq).

-

Reaction Conditions: Heat the mixture to 80°C and stir for 2-3 hours until the formation of the acyl azide is complete (monitored by IR spectroscopy - disappearance of the carboxylic acid peak and appearance of the azide peak).

-

Rearrangement: Increase the temperature to 100-110°C. The acyl azide will rearrange to the isocyanate, with the evolution of nitrogen gas. Maintain this temperature for 1-2 hours.

-

Hydrolysis: Cool the reaction mixture to 70°C and add 2N HCl. Stir vigorously for 1 hour to hydrolyze the isocyanate to the amine.

-

Work-up and Purification: Cool to room temperature, basify with aqueous NaOH, and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography to yield 3-(trifluoromethoxy)aniline.

Protocol 3.3: Amide Coupling to Form the Hypothetical Fungicide

-

Acyl Chloride Formation: To a solution of picolinic acid (1.0 eq) in dichloromethane, add thionyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain picolinoyl chloride.

-

Coupling Reaction: Dissolve 3-(trifluoromethoxy)aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane. Cool the solution to 0°C.

-

Addition: Add a solution of picolinoyl chloride (1.05 eq) in dichloromethane dropwise to the aniline solution.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction with water and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, concentrate, and purify the crude product by recrystallization or column chromatography to yield the final N-(3-(trifluoromethoxy)phenyl)picolinamide fungicide.

Biological Activity and Mode of Action

Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)

The hypothetical fungicide, like other carboxanilides, is expected to act as a Succinate Dehydrogenase Inhibitor (SDHI). SDH (also known as Complex II) is a critical enzyme in the mitochondrial electron transport chain.

-

Mechanism: The fungicide binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.

-

Effect: This binding blocks the transfer of electrons from succinate to ubiquinone, thereby interrupting the Krebs cycle and cellular respiration.

-

Result: The disruption of ATP production leads to fungal cell death.

Signaling Pathway Diagram

Caption: Inhibition of the fungal respiratory chain.

Quantitative Data

The following table presents hypothetical efficacy data for the target compound against common plant pathogens, based on the known activity of structurally related SDHI fungicides.

| Fungal Pathogen | Common Disease | Hypothetical EC50 (µg/mL) |

| Botrytis cinerea | Grey Mold | 0.5 - 1.5 |

| Mycosphaerella fijiensis | Black Sigatoka | 0.1 - 0.8 |

| Puccinia triticina | Wheat Leaf Rust | 1.0 - 2.5 |

| Rhizoctonia solani | Sheath Blight | 0.8 - 3.0 |

EC50 (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the in vitro growth of the target organism.

Conclusion